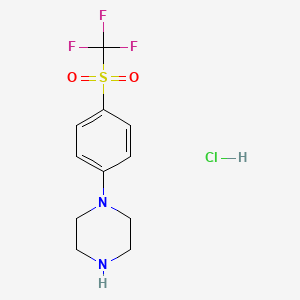
1-(3,4-Dichlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea, commonly known as DCPIU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCPIU belongs to the class of urea derivatives and has been found to exhibit significant pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has focused on synthesizing novel derivatives related to 1-(3,4-Dichlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea and investigating their biological activities. For instance, novel 4,5‐disubstituted thiazolyl urea derivatives have been synthesized and shown to possess promising antitumor activities. These derivatives were synthesized through reactions involving substituted phenyl thiazoles and dichloro isocyanatobenzene, indicating the potential of these compounds in developing new anticancer agents (Ling et al., 2008).
Microbial Degradation and Environmental Impact
The environmental impact and microbial degradation of substituted urea herbicides, including compounds structurally similar to this compound, have been studied to understand their phytotoxicity and degradation rates in different conditions. These studies provide insights into the ecological effects of such compounds and their breakdown processes, which is crucial for assessing their environmental safety and developing strategies for mitigating potential negative impacts (Murray et al., 1969).
Corrosion Inhibition
The corrosion inhibition performance of urea derivatives on mild steel in acidic conditions has been explored, showing that certain derivatives can effectively prevent corrosion, suggesting potential applications in protecting metal structures and components in industrial settings. This research underscores the versatility of urea derivatives in applications beyond biological activities, extending to materials science and engineering (Mistry et al., 2011).
Synthesis Methods
Efficient methods for synthesizing urea and thiourea derivatives have been developed, highlighting the chemical versatility and potential for creating a wide range of compounds with varied biological and industrial applications. These methods provide a foundation for further exploration of the compound's applications in different scientific domains (Yan et al., 2014).
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c1-2-22-15-6-4-11(7-10(15)8-16(22)23)20-17(24)21-12-3-5-13(18)14(19)9-12/h3-7,9H,2,8H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGJHXJLEVXBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dipropylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2768813.png)


![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2768818.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide](/img/structure/B2768822.png)

![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2768824.png)


![N-(2,4-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2768830.png)
![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B2768832.png)

![Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-3-(4-isopropylphenyl)propanoate](/img/structure/B2768834.png)
